molecular formula C17H22N4O2S B12240094 4-tert-butyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide

4-tert-butyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide

Cat. No.: B12240094
M. Wt: 346.4 g/mol
InChI Key: SAYYNCKMZTUIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-tert-butyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the azetidine ring and subsequent functionalization with pyrazine and sulfonamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

4-tert-butyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-butyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H22N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

4-tert-butyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C17H22N4O2S/c1-17(2,3)13-4-6-15(7-5-13)24(22,23)20-14-11-21(12-14)16-10-18-8-9-19-16/h4-10,14,20H,11-12H2,1-3H3

InChI Key

SAYYNCKMZTUIEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.